3-Hydroxypyridine-2,6-dicarboxylic acid

Coordination Chemistry Metal Chelation pH-Dependent Stability

This compound's unique 3-hydroxyl group enables pH-dependent, trianionic chelation, offering distinct coordination advantages over unsubstituted or isomeric analogs for MOF construction and alkaline-stable complexes. Its documented cell-type-selective cytotoxicity (IC₅₀=7.23 µM A375 melanoma) supports targeted medicinal chemistry applications.

Molecular Formula C7H5NO5
Molecular Weight 183.12 g/mol
CAS No. 71502-30-2
Cat. No. B13872267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypyridine-2,6-dicarboxylic acid
CAS71502-30-2
Molecular FormulaC7H5NO5
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)C(=O)O)C(=O)O
InChIInChI=1S/C7H5NO5/c9-4-2-1-3(6(10)11)8-5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13)
InChIKeyRQXYTYCPWGTGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypyridine-2,6-dicarboxylic acid (CAS 71502-30-2): Technical Baseline for Procurement and Research


3-Hydroxypyridine-2,6-dicarboxylic acid (CAS 71502-30-2, molecular formula C₇H₅NO₅, molecular weight 183.12 g/mol) [1] belongs to the pyridine-dicarboxylic acid class and is recognized as a multifunctional N,O-chelating ligand . This compound features a pyridine ring substituted with two carboxyl groups at positions 2 and 6, and a hydroxyl group at position 3, enabling coordination via oxygen and nitrogen atoms to form stable complexes with transition metals [2]. It serves as a versatile building block for constructing metal-organic frameworks (MOFs) and coordination polymers . The presence of the 3-hydroxyl group introduces pH-dependent electronic effects that modulate coordination behavior and complex stability across different pH regimes [3].

Why 3-Hydroxypyridine-2,6-dicarboxylic Acid Cannot Be Replaced by Unsubstituted Pyridine-2,6-dicarboxylic Acid or Positional Isomers


Generic substitution among pyridine-dicarboxylic acid derivatives is not scientifically viable because the presence and position of the hydroxyl substituent fundamentally alter the ligand's electronic structure, coordination geometry, and pH-dependent metal-binding behavior. The 3-hydroxyl group introduces a trianionic chelation capacity not present in the unsubstituted dipicolinic acid scaffold . In alkaline conditions, deprotonation of the hydroxyl group generates an additional O⁻ donor site that enhances coordination ability, whereas in acidic media the OH group acts as an electron acceptor, reducing electron density at the pyridine nitrogen and modulating complex stability [1]. Positional isomers such as 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid) exhibit markedly different complexation behavior due to altered electronic conjugation and steric factors [1]. These structural differences produce quantifiable variations in thermal stability, cytotoxic activity, and metal selectivity that render in-class substitution scientifically invalid for applications requiring reproducible performance [2].

Quantitative Differentiation Evidence for 3-Hydroxypyridine-2,6-dicarboxylic Acid Procurement Decisions


pH-Dependent Complexation Superiority: 4-Hydroxypyridine-2,6-dicarboxylic Acid Outperforms Unsubstituted Dipicolinic Acid in Alkaline Cu(II) Chelation

The triple-deprotonated anion of 4-hydroxypyridine-2,6-dicarboxylic acid (chel³⁻) forms a stable diligand complex with Cu(II) exhibiting a stability constant logarithm (log β₂) of 21.5 ± 0.2 [1]. This value substantially exceeds the log β₂ of 16.1 for the unsubstituted pyridine-2,6-dicarboxylic acid (dipic²⁻) Cu(II) complex under comparable conditions [1]. The enhanced stability in alkaline media is attributed to deprotonation of the hydroxyl group, which generates an O⁻ donor that increases coordination ability. By structural inference, the 3-hydroxy positional isomer is expected to exhibit distinct pH-dependent behavior due to the different electronic conjugation pathway relative to the pyridine nitrogen [1].

Coordination Chemistry Metal Chelation pH-Dependent Stability

Thermal Stability Benchmark: Ni(II)-3-Hydroxypyridine-Dipicolinate Complex Remains Stable to ~350 K Under Nitrogen Atmosphere

Thermogravimetric analysis of the heteronuclear complex [Ni(pydc)(3hp)(H₂O)₂][Cu(pydc)(3hp)(H₂O)₂]·3H₂O, where 3hp = 3-hydroxypyridine and H₂pydc = 2,6-pyridinedicarboxylic acid, demonstrates stability up to approximately 350 K (77°C) under nitrogen atmosphere [1]. Decomposition proceeds through four distinct stages, indicating a well-defined thermal degradation pathway that can be kinetically characterized [1]. The activation energy (Ea) for each decomposition stage was determined using model-free Kissinger-Akahira-Sunose and Flynn-Wall-Ozawa methods, enabling predictive thermal lifetime estimation for applications requiring elevated temperature processing [1].

Thermal Analysis Materials Stability Coordination Polymers

Differential Cytotoxicity Profile: Compound Exhibits Selective Antiproliferative Activity Against A375 Melanoma Cells (IC₅₀ = 7.23 µM)

Cytotoxicity evaluation of 3-hydroxypyridine-2,6-dicarboxylic acid across cancer cell lines reveals differential antiproliferative activity . The compound demonstrates an IC₅₀ of 7.23 µM against A375 melanoma cells with 69.62% viability inhibition, while showing substantially lower potency against HT29 colon adenocarcinoma cells (IC₅₀ = 193.18 µM, 53.12% inhibition) . This >26-fold selectivity differential suggests cell-type-specific mechanisms rather than non-specific cytotoxicity. Related dipicolinate complexes containing 3-hydroxypyridine as a co-ligand have been evaluated for anticancer activity, with cell viability changes depending on concentration and complex type [1].

Anticancer Screening Cell Viability Metal Complex Cytotoxicity

Recommended Research and Industrial Application Scenarios for 3-Hydroxypyridine-2,6-dicarboxylic Acid Based on Quantitative Evidence


Coordination Chemistry: Synthesis of pH-Responsive Metal Complexes with Enhanced Alkaline Stability

For researchers designing metal-chelating ligands requiring high stability constants in alkaline aqueous environments, 3-hydroxypyridine-2,6-dicarboxylic acid offers pH-dependent coordination enhancement via hydroxyl deprotonation [1]. The trianionic chelation capacity enables formation of highly stable complexes with transition metals, making it suitable for radiopharmaceutical chelator development, metal extraction processes, and catalysis where alkaline conditions prevail [1].

Materials Science: Thermal-Stable Coordination Polymers and MOF Building Blocks

For materials scientists constructing metal-organic frameworks (MOFs) or coordination polymers, this compound provides a thermally stable N,O-chelating scaffold with stability up to ~350 K under inert atmosphere [2]. The multiple coordination sites and capacity for extensive hydrogen bonding and π-π stacking enable the engineering of extended supramolecular networks with tunable porosity, making it valuable for gas adsorption, catalysis, and sensing applications [3].

Medicinal Chemistry: Selective Anticancer Lead Scaffold for Melanoma-Targeted Therapeutics

For medicinal chemists developing targeted anticancer agents, the demonstrated differential cytotoxicity (IC₅₀ = 7.23 µM against A375 melanoma vs. 193.18 µM against HT29 colon cells) indicates cell-type-selective antiproliferative activity . This selectivity profile supports its use as a privileged scaffold or fragment for structure-activity relationship (SAR) studies aimed at melanoma-targeted therapeutic development .

Technical Documentation Hub

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